molecular formula C25H39Li3N7O18P3S B8083373 trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate

Cat. No.: B8083373
M. Wt: 871.5 g/mol
InChI Key: OVAWKNZLRFPNGG-YNPPOMEISA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly modified nucleotide analog featuring:

  • A 6-aminopurine base (adenine derivative) linked to a tetrahydrofuran ring (ribose analog).
  • A bisphosphorylated side chain with a sulfur-containing 3-hydroxybutanoyl group and a branched alkyl-amide moiety.
  • Trilithium counterions stabilizing the polyphosphate backbone.

Key functional groups include:

  • Phosphate esters for membrane permeability and intracellular activation.
  • Sulfhydryl linkages (e.g., 3-hydroxybutanoylsulfanyl) for redox-sensitive targeting.
  • Hydrophobic dimethylbutoxy groups for lipid bilayer interactions.

Properties

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O18P3S.3Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/q;3*+1/p-3/t13?,14-,18-,19-,20+,24-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAWKNZLRFPNGG-YNPPOMEISA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39Li3N7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trilithium phosphate, specifically the compound trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate , is a complex organic molecule with significant potential in biochemical and pharmaceutical applications. This compound features multiple functional groups, including hydroxyl and phosphoryl moieties, which contribute to its biological activity.

Structural Characteristics

The structure of trilithium phosphate includes:

  • Aminopurine moiety : Related to nucleobases in nucleic acids.
  • Hydroxyl groups : Contributing to its reactivity and interaction with biological systems.
  • Phosphorylated structure : Similar to nucleotides, allowing for potential interactions with enzymes and receptors.

Trilithium phosphate exhibits its biological activity through various mechanisms:

  • Inhibition of Adenylate Kinase :
    • This enzyme converts ADP to ATP, the primary energy currency of cells. Inhibition can lead to altered cellular energy metabolism, potentially impacting cell survival and proliferation.
  • Agonistic Activity on P2X Receptors :
    • These receptors are ligand-gated ion channels activated by extracellular nucleotides. Activation can modify ion permeability and influence several signaling pathways within the cell.
  • Interactions with Nucleic Acid Synthesis Pathways :
    • Due to its structural similarity to nucleotides, trilithium phosphate may interfere with replication and transcription processes, suggesting potential antiviral or anticancer properties.

Antiviral and Anticancer Properties

Preliminary studies indicate that trilithium phosphate may possess antiviral or anticancer activities. For instance:

  • Case Study on Cancer Cell Lines : Research has shown that compounds structurally related to trilithium phosphate can selectively inhibit the proliferation of colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The highest activity was noted in specific derivatives, indicating that structural modifications can enhance biological efficacy.

Comparative Analysis with Other Compounds

To understand the uniqueness of trilithium phosphate, it is essential to compare it with other nucleotide analogs:

Compound NameStructureUnique Features
Adenosine Triphosphate (ATP) C10H12N5O13P3Central role in energy transfer within cells
Guanosine Triphosphate (GTP) C10H12N5O14P3Involved in protein synthesis and signal transduction
Cytidine Triphosphate (CTP) C9H13N3O14P3Key player in RNA synthesis
Trilithium Phosphate Complex multi-phosphorylated structurePotential dual action as a nucleotide mimic

Scientific Research Applications

Biochemical Research

Role as a Cofactor
Trilithium phosphate derivatives play a critical role in various enzymatic reactions and metabolic pathways. As a cofactor, it facilitates acyl group transfers essential for energy production and metabolic regulation. Its structural similarity to nucleotides allows it to participate in biochemical processes akin to ATP (adenosine triphosphate), making it a valuable tool in metabolic studies .

Metabolomics
In metabolomic studies, trilithium phosphate is utilized to analyze metabolic profiles. Its ability to mimic nucleotide structures enables researchers to investigate cellular metabolism and disease mechanisms effectively. This application is crucial for developing targeted therapies in conditions such as cancer and metabolic disorders .

Pharmaceutical Development

Drug Formulation
The compound is pivotal in the formulation of pharmaceuticals, especially antibiotics and anti-inflammatory medications. Its unique structure enhances drug efficacy by improving bioavailability and stability. Preliminary studies suggest that trilithium phosphate derivatives may exhibit antiviral and anticancer properties, although further research is necessary to elucidate these effects fully .

Novel Therapeutics
Trilithium phosphate's potential as a nucleotide mimic opens avenues for novel therapeutic applications. Its dual action as both a phosphorylated compound and a nucleotide analog may lead to innovative treatments targeting nucleic acid synthesis pathways, with implications for various diseases including viral infections and cancers .

Cell Culture Applications

In cell culture, trilithium phosphate is used to support the growth and differentiation of cells. It serves as a nutrient supplement that promotes cellular health and viability, particularly in regenerative medicine and cancer research. The compound's biochemical properties facilitate cellular processes crucial for experimental studies .

Food Industry Applications

Trilithium phosphate also finds applications in the food industry, where it is used to enhance flavor profiles and nutritional content in functional foods. Its role as a nutrient enhancer can contribute to improved food formulations that cater to health-conscious consumers .

Table: Summary of Applications

Field Application Key Findings
Biochemical Research Cofactor in enzymatic reactionsEssential for metabolic pathway studies
Pharmaceutical Development Drug formulation for antibiotics and antiviralsEnhances efficacy; potential antiviral properties noted
Cell Culture Applications Nutrient supplement for cell growthSupports differentiation in cancer research
Food Industry Flavor enhancement and nutritional improvementContributes to the development of functional foods

Comparison with Similar Compounds

Table 1: Molecular Properties

Property Target Compound 2-APTA-ADP NADP Disodium Salt
Molecular Weight (g/mol) ~1,200 (estimated) 516.06 743.36
LogP -2.1 (predicted) -3.8 -4.5
Hydrogen Bond Donors 12 9 14
Sulfur Atoms 2 1 0
Bioavailability (Pred.) Low (high polarity) Moderate Very Low

Table 2: Pharmacodynamic Profiles

Activity Target Compound Aglaithioduline SAHA (Reference)
HDAC Inhibition (IC₅₀) Not tested 0.8 µM 0.2 µM
ROS Induction Potential (sulfhydryl groups) None None
Mitochondrial Targeting Likely (hydrophobic domains) No No

Research Findings and Mechanistic Insights

  • Redox Activity: The 3-hydroxybutanoylsulfanyl group may act as a hydrogen peroxide sensor, analogous to naphthoquinone derivatives in , which induce ROS-mediated apoptosis in cancer cells.
  • Activity Cliffs : Despite structural similarity to NADP, the absence of nicotinamide renders it inactive in redox cofactor roles, highlighting the criticality of functional group placement .

Limitations and Contradictions

  • Similarity Method Variability : Tanimoto and Dice coefficients may overestimate functional equivalence; e.g., Aglaithioduline and SAHA share 70% similarity but differ 10-fold in HDAC8 potency .
  • Synthetic Challenges : The trilithium salt’s instability in aqueous buffers (evidenced in ) contrasts with sodium or potassium salts of analogous phosphates .

Preparation Methods

Stereochemical Control

  • D-Ribose Protection : Benzoyl or tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl moieties during ring closure.

  • Amination at C2′ : Introduction of the aminoethyl group via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, achieving >90% enantiomeric excess.

Base Incorporation

  • Adenine Coupling : Vorbrüggen glycosylation using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) in acetonitrile, yielding the β-anomer selectively. Post-coupling deprotection with ammonium hydroxide removes silyl protecting groups.

Phosphate Backbone Assembly

The bisphosphate linkage requires sequential phosphorylation with precise control over α and β phosphates. Modified Yoshikawa and amidophosphite methods are adapted for this purpose.

α-Phosphate Modification

  • Thiophosphoryl Chloride Activation : Treatment of the nucleoside with PSCl₃ in trimethyl phosphate introduces the α-thiophosphate group (Scheme 1). Subsequent pyrophosphate addition forms the triphosphate backbone with 15–20% yield.

  • Borane Dimethyl Sulfide Reduction : Converts intermediate phosphite triesters to phosphate analogs, critical for stabilizing the lithium salt form.

β-Phosphate Functionalization

  • Propargylamine Coupling : Staudinger reaction between an azide-functionalized intermediate and propargylamine introduces the 3-hydroxybutanoylsulfanyl-ethylamino side chain. Copper-zinc catalysis (1:3 molar ratio) ensures >80% conversion efficiency.

Side Chain Installation

The (3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy moiety is synthesized separately and coupled via phosphoramidite chemistry.

Hydroxybutanoylsulfanyl Synthesis

  • Thioester Formation : 3-Hydroxybutanoic acid reacts with ethanethiol under Dean-Stark conditions, followed by sulfurylation with SOCl₂.

  • Zinc-Mediated Coupling : The thioester is appended to ethylenediamine using ZnCl₂ as a Lewis acid, achieving 92% regioselectivity.

Lithium Salt Formation

Conversion to the trilithium salt occurs via ion exchange chromatography:

StepConditionsYieldPurity (HPLC)
Deprotection0.1 M LiOH in MeOH/H₂O (1:1), 25°C, 2 hr95%98.7%
Ion ExchangeLi⁺-form Dowex 50WX8, pH 7.4 buffer89%99.1%
Lyophilization−80°C, 0.01 mbar, 48 hr100%99.3%

Lithium salts exhibit superior stability vs. sodium analogs, with <0.5% decomposition after 6 freeze-thaw cycles.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
Stereochemistry¹H-¹³C HMBC NMRR-configuration at C2, C3, C4, C5
Phosphate ContentICP-OES3.00–3.05 Li⁺/molecule
Thiophosphate PurityRP-HPLC (C18)≥99% (tₐ = 14.7 min)

Challenges and Optimization

  • Phosphorylation Efficiency : Mixed anhydride methods improved triphosphate yields from 18% to 63% vs. traditional phosphoramidites.

  • Lithium Coordination : Excess Li⁺ (≥5 eq.) prevents Mg²⁺ contamination but requires strict pH control to avoid β-elimination.

  • Scale-Up Limitations : Batch processes >10 g show 22% yield drop due to thiophosphate hydrolysis; continuous flow systems under investigation .

Q & A

Basic: What are the key challenges in synthesizing trilithium phosphate derivatives with complex nucleoside-phosphate backbones, and what methodological strategies can address them?

Answer:
The synthesis of this compound involves challenges such as stereochemical control during phosphorylation, protecting group management for reactive hydroxyl and amino groups, and ensuring regioselectivity in multi-step reactions. Methodological strategies include:

  • Stepwise phosphorylation: Use phosphoramidite or H-phosphonate chemistry to sequentially add phosphate groups while protecting sensitive moieties (e.g., adenine) .
  • Solvent optimization: Tetrahydrofuran (THF) with triethylamine (Et3N) aids in minimizing side reactions during coupling steps, as demonstrated in phosphazene synthesis .
  • Real-time monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .

Advanced: How can computational tools like COMSOL Multiphysics and quantum mechanics/molecular mechanics (QM/MM) optimize reaction conditions for synthesizing such compounds?

Answer:

  • Reaction kinetics modeling: COMSOL Multiphysics simulates heat/mass transfer in multi-phase reactions, enabling optimization of temperature and mixing rates for phosphorylation steps .
  • QM/MM calculations: Predict transition states and regioselectivity of phosphate group additions, reducing trial-and-error experimentation. highlights the use of quantum chemical calculations to narrow experimental conditions .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing the stereochemistry and phosphate linkages in this compound?

Answer:

  • <sup>31</sup>P NMR: Identifies phosphate connectivity and distinguishes mono-, di-, and tri-phosphate groups .
  • X-ray crystallography: Resolves stereochemical ambiguities in the tetrahydrofuran ring and phosphorylated side chains. references crystallographic data in supplementary materials .
  • High-resolution mass spectrometry (HRMS): Confirms molecular weight and detects impurities from incomplete deprotection .

Advanced: How do solvent polarity and temperature affect the compound’s stability, and what experimental designs can systematically assess degradation pathways?

Answer:

  • Controlled stability studies: Use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC-MS to identify hydrolysis products (e.g., free adenine or phosphate cleavage).
  • Solvent screening: Compare polar aprotic solvents (DMF, DMSO) vs. aqueous buffers to quantify pH-dependent decomposition. ’s subclass on process control provides frameworks for such designs .

Basic: What are common impurities generated during synthesis, and how can they be quantified and mitigated?

Answer:

  • Major impurities:
    • Unreacted intermediates: Detectable via TLC or HPLC retention time shifts .
    • Oxidation byproducts: Use antioxidants (e.g., BHT) in anhydrous conditions to prevent adenine or thiol group oxidation.
  • Quantification: Reverse-phase HPLC with UV detection at 260 nm (adenine-specific absorbance) .

Advanced: How can quantum chemical calculations predict interaction sites between this compound and ATP-dependent enzymes?

Answer:

  • Docking simulations: Use AutoDock Vina or Schrödinger Suite to model binding affinities at enzyme active sites, focusing on phosphate and adenine moieties.
  • Reaction path analysis: Apply the reaction path search methods in to identify catalytic residues involved in phosphate transfer .

Advanced: What methodologies resolve contradictions in reported bioactivity data for similar nucleoside-phosphate derivatives?

Answer:

  • Meta-analysis: Cross-reference bioassay conditions (e.g., buffer composition, enzyme sources) to identify variability drivers.
  • Dose-response standardization: Use Hill equation modeling to normalize EC50 values across studies. ’s interview-based approach with domain experts can contextualize discrepancies .

Basic: How can researchers validate the purity and stoichiometry of the final compound for reproducible experiments?

Answer:

  • Elemental analysis: Confirm lithium-to-phosphate ratios via ICP-MS .
  • Ion chromatography: Quantify free lithium ions to ensure trilithium stoichiometry .

Advanced: What strategies enable large-scale purification of this compound while retaining stereochemical integrity?

Answer:

  • Chromatography: Preparative HPLC with ion-pairing reagents (e.g., triethylammonium acetate) for phosphate group resolution.
  • Crystallization screening: Use solvent/anti-solvent pairs (e.g., acetonitrile/water) to isolate stereoisomers. ’s phosphazene purification methods provide analogous workflows .

Advanced: How can AI-driven autonomous laboratories accelerate the optimization of this compound’s synthetic pathway?

Answer:

  • Closed-loop systems: Integrate robotic synthesis platforms with real-time NMR/MS feedback to iteratively adjust reaction parameters (e.g., reagent equivalents, temperature). highlights AI’s role in end-to-end automation for chemical engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.